molecular formula C12H17N3O2 B1431899 Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate CAS No. 1448038-37-6

Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1431899
CAS No.: 1448038-37-6
M. Wt: 235.28 g/mol
InChI Key: UWWZUNHUOWCTDA-UHFFFAOYSA-N
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Description

Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate ( 1448038-37-6) is a chemical compound with a molecular formula of C12H17N3O2 and a molecular weight of 235.28 g/mol . Its structure features a pyridazine ring core, which is a nitrogen-containing heterocycle, substituted with a piperidin-1-yl group and an ethyl carboxylate ester . The SMILES notation for this compound is O=C(C1=NN=C(N2CCCCC2)C=C1)OCC . As a pyridazine derivative, this compound is a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. For instance, its core structure is utilized in the construction of advanced pharmaceutical intermediates, such as ethyl 6-(4-(6-(3-fluorophenyl)pyridine-3-carboxamido)piperidin-1-yl)pyridazine-3-carboxylate, demonstrating its application in developing targeted therapeutic agents . Researchers employ this compound strictly for scientific purposes. For Research Use Only (RUO) . This product is not intended for diagnostic, therapeutic, or any human use. Handling should be conducted using appropriate personal protective equipment in a well-ventilated place, and avoiding dust formation . For detailed safety information, please refer to the corresponding Safety Data Sheet (SDS). The product is available for global shipping from various stock locations .

Properties

IUPAC Name

ethyl 6-piperidin-1-ylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-6-7-11(14-13-10)15-8-4-3-5-9-15/h6-7H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWZUNHUOWCTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with an ethyl ester group at the 3-position and a piperidine group at the 6-position. The molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2} with a molecular weight of approximately 218.24 g/mol. The presence of both nitrogen-containing heterocycles (pyridazine and piperidine) contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Enzyme Inhibition:

  • It has been reported to inhibit enzymes such as Monoamine Oxidase (MAO) and Tyrosine Kinase 2 (TYK2), which are involved in critical cellular signaling pathways. This inhibition leads to altered gene expression and cellular metabolism, potentially impacting conditions like depression and cancer .

2. Antimicrobial Activity:

  • Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting that this compound may also possess antimicrobial properties.

3. Anticancer Potential:

  • Preliminary studies indicate that derivatives of pyridazine, including this compound, may exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) . The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation.

Biochemical Pathways

The compound’s biochemical interactions can be summarized as follows:

Biological Activity Target Effect
Enzyme InhibitionMAO, TYK2Altered neurotransmitter levels
AntimicrobialMycobacterium tuberculosisInhibition of bacterial growth
AntiproliferativeCancer cell linesInduction of apoptosis, cell cycle arrest

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Anticancer Activity:
    • A study focused on pyridazine derivatives found that those containing piperidine groups showed promising antiproliferative activity against multiple cancer cell lines. The IC50 values indicated significant inhibition of cell growth, particularly in HeLa and MDA-MB-231 cells .
  • Antimicrobial Evaluation:
    • Research on similar pyridazine derivatives highlighted their effectiveness against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values in the low micromolar range. This suggests potential applications in treating tuberculosis.
  • Molecular Modeling Studies:
    • Molecular docking studies have been conducted to understand how this compound interacts with its biological targets at the molecular level. These studies provide insights into binding affinities and potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate features a pyridazine ring with an ethyl ester group at the 3-position and a piperidin-1-yl group at the 6-position. This unique structure contributes to its potential biological activities and interactions with various biological targets.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant properties by modulating neurotransmitter levels, particularly serotonin and norepinephrine.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes .

Biological Studies

In biological research, this compound serves as a valuable tool for exploring various cellular mechanisms:

  • Enzyme Inhibition : this compound has been identified as an inhibitor of monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), which are critical in regulating cellular metabolism and signaling pathways involved in cancer and neurodegenerative diseases .
  • Cell Signaling Modulation : By affecting key signaling pathways, this compound can alter gene expression related to apoptosis and cell cycle regulation, making it a candidate for further studies in cancer therapy.

Case Study 1: Anti-tubercular Activity

A series of derivatives of this compound were synthesized and tested against Mycobacterium tuberculosis. Results indicated that certain modifications enhanced their antimicrobial potency significantly compared to the parent compound. This suggests potential applications in treating resistant bacterial infections.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism was primarily through apoptosis induction, highlighting its potential as an anticancer agent .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntidepressant ActivityModulates serotonin and norepinephrine levels
Anti-inflammatory EffectsInhibits PDE enzymes
Biological StudiesEnzyme InhibitionInhibits MAO and TYK2
Cell Signaling ModulationAlters gene expression related to apoptosis
Case StudyAnti-tubercular ActivityEnhanced potency against Mycobacterium tuberculosis
Cancer Cell Proliferation InhibitionInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
This compound C₁₂H₁₇N₃O₂ 235.29 Piperidine at C6, ethyl ester at C3 Moderate lipophilicity; potential for amine protonation
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate C₁₂H₁₇N₃O₃ 251.29 4-Hydroxypiperidine at C6 Increased solubility due to -OH group
Mthis compound C₁₁H₁₅N₃O₂ 221.26 Methyl ester at C3 Lower molecular weight; reduced steric bulk
Ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate C₁₆H₂₀N₄O₂ 300.36 Cyclohexyl-imidazo fusion at C6 Enhanced rigidity; potential for hydrophobic interactions
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate C₁₇H₁₈N₄O₂ 310.35 2-Phenylethyl-imidazo group at C6 High lipophilicity; π-π stacking capability
Ethyl 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylate C₂₀H₂₀FN₅O₂ 389.41 Pyrrolidine with 3-fluorophenyl at C6 Electronegative substituent; altered ring flexibility
Key Observations:
  • Piperidine Modifications : The 4-hydroxypiperidine analog introduces a polar hydroxyl group, improving aqueous solubility but possibly limiting blood-brain barrier penetration .
  • Ring Fusion/Substitution : Imidazo-fused derivatives (e.g., Ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate ) exhibit increased structural rigidity, which may enhance target binding affinity but reduce synthetic accessibility .
  • Aromatic Substituents : Phenylethyl or fluorophenyl groups (e.g., Ethyl 6-(2-phenylethyl)imidazo[...]carboxylate ) introduce π-π interactions and electron-withdrawing effects, critical for receptor binding in kinase inhibitors .

Preparation Methods

Preparation of 6-(piperidin-1-yl)pyridazine-3-carboxylic Acid or Ester Precursors

  • Halogenation and Activation: The starting material is often 6-chloropyridazine-3-carboxylic acid or its methyl/ethyl ester. For example, 6-chloropyridazine-3-carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) at elevated temperatures (~75°C for 2 hours) to activate the carboxyl group for further transformations.

  • Esterification: The acid chloride or acid can be reacted with ethanol in the presence of an acid catalyst to form the ethyl ester. This is a standard Fischer esterification or acid chloride alcoholysis method.

Nucleophilic Substitution with Piperidine

  • The key step involves the substitution of the halogen at the 6-position of the pyridazine ring by piperidine. This is typically conducted by heating a solution of the 6-chloropyridazine-3-carboxylate ester with piperidine in a suitable solvent such as 1,4-dioxane or ethanol.

  • The reaction conditions often include the presence of a base such as diisopropylethylamine to neutralize the released acid and promote nucleophilic attack.

  • Typical reaction conditions reported include heating at 100°C for 20 hours to ensure complete substitution.

Purification

  • After completion of the reaction, the mixture is concentrated and purified by silica gel flash chromatography using solvent systems such as ethyl acetate/methanol mixtures to isolate the pure Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate.

Example Synthetic Procedure

Step Reagents & Conditions Description
1 6-chloropyridazine-3-carboxylic acid + SOCl₂, 75°C, 2 h Conversion to acid chloride
2 Acid chloride + ethanol, acid catalyst Formation of ethyl ester
3 Ethyl 6-chloropyridazine-3-carboxylate + piperidine + diisopropylethylamine, 1,4-dioxane, 100°C, 20 h Nucleophilic substitution of Cl by piperidine
4 Concentration and silica gel chromatography (EtOAc/MeOH) Purification of product

Related Derivatives and Analogues

  • Similar synthetic routes have been reported for derivatives such as Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate, where a hydroxymethyl substituent on the piperidine ring is introduced prior to or after the nucleophilic substitution step.

  • Methyl esters of related compounds have been synthesized using sodium methoxide in methanol for esterification and subsequent substitution with hydroxypiperidine derivatives.

Research Findings and Optimization Notes

  • Reaction Time and Temperature: Extended heating (around 20 hours at 100°C) is necessary for complete substitution of the halogen by piperidine, indicating the moderate reactivity of the pyridazine ring in nucleophilic aromatic substitution.

  • Base Selection: Use of sterically hindered bases such as diisopropylethylamine helps to scavenge HCl formed and prevents side reactions.

  • Solvent Choice: Polar aprotic solvents like 1,4-dioxane facilitate the nucleophilic substitution by stabilizing charged intermediates.

  • Purification: Flash chromatography with ethyl acetate/methanol mixtures effectively separates the product from unreacted starting materials and by-products.

Summary Table of Preparation Methods

Parameter Description Typical Conditions Notes
Starting Material 6-chloropyridazine-3-carboxylic acid or ester Commercially available or synthesized Acid chloride intermediate often used
Esterification Reaction with ethanol and acid catalyst or acid chloride + ethanol Room temp to reflux, several hours Standard Fischer esterification or acid chloride method
Nucleophilic Substitution Piperidine substitution at 6-position 100°C, 20 h, with base (e.g., diisopropylethylamine) Requires prolonged heating for full conversion
Solvent 1,4-dioxane or ethanol Polar aprotic solvent preferred Enhances nucleophilicity and reaction rate
Purification Silica gel chromatography EtOAc/MeOH solvent system Provides high purity product

Q & A

Q. What are the recommended safety protocols for handling Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.
  • Perform reactions involving toxic intermediates in a fume hood or glovebox to minimize inhalation risks .
  • Dispose of waste via approved chemical waste management protocols, segregating halogenated and non-halogenated solvents .

Key Safety Data:

Hazard CategoryPrecautionary Measures
Skin IrritantAvoid direct contact; use chemical-resistant gloves.
EnvironmentalUse closed systems to prevent release into drains.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ester groups (e.g., ethyl CH3 at δ 1.37 ppm, triplet) to confirm substitution patterns .
  • HRMS : Validate molecular mass (e.g., [M+H]+ calc. 273.1477, found 273.1479) to confirm synthetic success .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and piperidine N–H bends (~1550 cm⁻¹) .

Example NMR Data (Ethyl Ester Derivatives):

Proton Environmentδ (ppm)MultiplicityReference
Ethyl CH31.37t (J = 7.2 Hz)
Aromatic H (pyridazine)7.84s
Piperidine CH23.2–3.5m

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Negishi Coupling : React 6-chloropyridazine-3-carboxylate with piperidinyl-zinc reagents under Pd catalysis (e.g., Pd(PPh3)4) .
  • Hydrolysis-Esterification : Hydrolyze methyl esters (e.g., with LiOH) and re-esterify using ethanol/HCl .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradients) to isolate products (>95% purity) .

Typical Reaction Conditions:

StepConditionsYieldReference
Negishi CouplingTHF, 60°C, 12 h27–53%
Ester HydrolysisLiOH, H2O/THF, rt, 6 h52%

Advanced Research Questions

Q. How can researchers address isomerization during alkylation of pyridazine derivatives?

Methodological Answer:

  • Monitor Reaction Progress : Use LC-MS to detect early-stage isomer formation (e.g., phenylethyl vs. phenylethyl isomers) .
  • Optimize Catalysts : Replace Pd(PPh3)4 with Pd2(dba)3/XPhos to suppress β-hydride elimination, reducing side products .
  • Chromatographic Separation : Employ flash chromatography with cyclohexane/EtOAc gradients (0–30% EtOAc) to resolve isomers .

Case Study:

  • Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (27% yield) and its 1-phenylethyl isomer (25% yield) were separated using silica gel chromatography .

Q. What strategies resolve structural ambiguities in crystallographic data for pyridazine derivatives?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for high-resolution small-molecule refinements, applying restraints for disordered piperidine rings .
  • ORTEP Visualization : Generate 3D models in ORTEP-III to validate bond lengths/angles against expected values (e.g., C–N: 1.34–1.38 Å) .
  • Twinned Data Analysis : For twinned crystals, apply Hooft/Y absorption corrections in SHELXL to improve R-factor convergence (<5%) .

Validation Metrics:

ParameterAcceptable RangeReference
R-factor (R1)<0.05
Bond Length Discrepancy±0.02 Å

Q. How can Suzuki coupling be optimized to synthesize this compound derivatives?

Methodological Answer:

  • Precatalyst Selection : Use Pd(OAc)2 with SPhos ligand for enhanced stability in aqueous conditions .
  • Base Optimization : Replace K2CO3 with Cs2CO3 to improve solubility in DMF/H2O mixtures .
  • Microwave Assistance : Reduce reaction time (2 h vs. 12 h) by heating at 100°C under microwave irradiation .

Performance Metrics:

ConditionYield ImprovementReference
Cs2CO3 (vs. K2CO3)+15%
Microwave (100°C, 2 h)+20%

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for piperidine-substituted pyridazines?

Methodological Answer:

  • Dynamic Effects : Check for piperidine ring puckering via variable-temperature NMR (VT-NMR) to assess conformational exchange .
  • Solvent Artifacts : Compare DMSO-d6 vs. CDCl3 spectra; DMSO may stabilize H-bonding, shifting NH protons upfield .
  • X-ray Validation : Resolve ambiguities by correlating NMR shifts with crystallographic bond distances (e.g., C–N distances confirm conjugation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
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Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate

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